molecular formula C4H7N5O B1276335 (1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide CAS No. 438631-29-9

(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide

Cat. No. B1276335
CAS RN: 438631-29-9
M. Wt: 141.13 g/mol
InChI Key: XIVWQXRPIVXZRZ-UHFFFAOYSA-N
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Description

(1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide, commonly referred to as NHE, is an organic compound with a variety of applications in the scientific and medical fields. NHE is an amide derivative of hydroxyethanimidamide, and is composed of a 1,2,4-triazole ring and a hydroxyethylamine moiety. The compound is a colorless, water-soluble, and thermally stable solid with a melting point of 115-117°C.

Scientific Research Applications

Metal-Organic Frameworks

The reaction of silver nitrate with (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide at room temperature results in the formation of a 3D metal-organic framework (MOF), characterized by its trinuclear units linked by nitrates. This new MOF displays potential as energetic materials, showcasing the applications of this compound in the development of advanced materials (Yang & Lu, 2017).

Fungicidal Activities

1,2,4-Triazole derivatives, including those related to this compound, have been synthesized and shown to possess significant fungicidal activities against a range of phytopathogens. This highlights the potential use of these compounds in agriculture for managing fungal infections in crops (Bai et al., 2020).

Vic-Dioxime Complexes

A study involving vic-dioxime complexes, which are related to the chemical family of this compound, explored the synthesis of such complexes with various metals. These complexes have implications in fields such as catalysis and material science (Canpolat & Kaya, 2005).

Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles

Research into the efficient synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from related compounds, such as ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate, offers insights into new methods of chemical synthesis, potentially expanding the repertoire of triazole-based compounds for various applications (Shen & Zhang, 2015).

Antifungal and Antimicrobial Agents

Triazole derivatives, including those related to this compound, have been synthesized and found to exhibit antifungal activities against species like Candida albicans. This suggests their potential use as pharmaceutical agents in treating fungal infections (Massa et al., 1992).

properties

IUPAC Name

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWQXRPIVXZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963134
Record name N-Hydroxy(1H-1,2,4-triazol-1-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438631-29-9
Record name N-Hydroxy(1H-1,2,4-triazol-1-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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